Mivazerol
CAS No.: 125472-02-8
Cat. No.: VC0535562
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125472-02-8 |
|---|---|
| Molecular Formula | C11H11N3O2 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14) |
| Standard InChI Key | RLHGFJMGWQXPBW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2 |
| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2 |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Mivazerol
Mivazerol, chemically designated as 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide hydrochloride, possesses a molecular formula of and a molecular weight of 253.68 g/mol . The free base form has a melting point of 197.6°C, while the hydrochloride salt melts at 287.8°C . Its structure features a benzamide backbone substituted with a hydroxy group and an imidazole-methyl moiety, critical for its alpha-2 adrenoceptor affinity .
Synthesis and Derivatives
Mivazerol was synthesized via a multi-step process involving condensation reactions, as detailed in patents by Cossement et al. . The hydrochloride salt (UCB-22073) enhances solubility and bioavailability, with an intraperitoneal LD of 760 mg/kg in mice, indicating moderate acute toxicity .
Pharmacological Profile and Receptor Interactions
Mivazerol’s primary mechanism of action involves agonism at alpha-2 adrenoceptors, with high affinity () for the alpha-2A subtype in human frontal cortex membranes . Competition binding assays using RX 821002 revealed non-subtype selectivity, as it similarly binds alpha-2B receptors in rat kidneys . Notably, its affinity for alpha-1 adrenoceptors () and 5-HT receptors () is substantially weaker, underscoring its specificity .
Sympatholytic Effects
In pithed rats, Mivazerol dose-dependently inhibited spinal cord stimulation-induced increases in blood pressure, heart rate, and peripheral vascular resistance, effects abolished by the alpha-2 antagonist yohimbine . This prejunctional inhibition of norepinephrine release was observed in hippocampal, spinal cord, and brainstem tissues, with IC values ranging from to . Unlike clonidine, Mivazerol also attenuated KCl-stimulated glutamate and aspartate release in the hippocampus, suggesting additional neuromodulatory roles .
Clinical Efficacy in Perioperative Settings
A multicenter Phase II trial () evaluated Mivazerol’s impact on hemodynamics and myocardial ischemia in coronary artery disease patients undergoing noncardiac surgery . Continuous infusion (1.5 µg/kg/h intraoperatively and for 72 hours postoperatively) yielded significant outcomes:
| Parameter | High-Dose Mivazerol | Placebo | P-value |
|---|---|---|---|
| Intraoperative Tachycardia | 30% | 51% | 0.002 |
| Postoperative Ischemia | 20% | 34% | 0.026 |
| Myocardial Infarction | 2% | 6% | 0.12 |
The high-dose group exhibited reduced tachycardia incidence (46% vs. 70% placebo) and required less antihypertensive therapy . Holter monitoring revealed a 41% relative risk reduction in intraoperative ischemia, particularly during emergence (11% vs. 30%) .
Mechanisms of Cardioprotection
Central vs. Peripheral Actions
Mivazerol’s anti-ischemic effects arise from dual mechanisms:
-
Central Sympatholysis: Reduces norepinephrine release in brainstem nuclei regulating cardiovascular tone .
-
Peripheral Action: Prejunctional alpha-2 activation inhibits sympathetic neurotransmission in vascular beds, notably the hindlimb . Paradoxically, postjunctional alpha-2 agonism increases peripheral resistance without affecting heart rate, avoiding hypotension common to other alpha-2 agonists .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume